Cas no 86209-35-0 (6-Chloro-2-hydroxy-quinoline-3-carboxylic acid)
6-Chloro-2-hydroxy-quinoline-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-2-hydroxyquinoline-3-carboxylic acid
- 3-Quinolinecarboxylicacid, 6-chloro-1,2-dihydro-2-oxo-
- 6-CHLORO-2-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID
- DTXSID40424685
- FT-0751441
- AKOS000349824
- 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylicacid
- CS-0170911
- AKOS000733865
- 6-chloro-2-hydroxyquinoline-3-carboxylicacid
- 86209-35-0
- 6-chloro-2-oxo-1H-quinoline-3-carboxylic acid
- BP-10418
- A13401
- AS-37331
- HMS1704F17
- SB68717
- SCHEMBL2310250
- MFCD03839902
- DB-076574
- 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid
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- MDL: MFCD03839902
- Inchi: 1S/C10H6ClNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15)
- InChI Key: XCWIXLMCHFBXLT-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C=C(C(=O)O)C(N2)=O
Computed Properties
- Exact Mass: 223.0036207g/mol
- Monoisotopic Mass: 223.0036207g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 66.4Ų
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.549
- Boiling Point: 469.9°C at 760 mmHg
- Flash Point: 238°C
- Refractive Index: 1.648
6-Chloro-2-hydroxy-quinoline-3-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Room temperature
6-Chloro-2-hydroxy-quinoline-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 58139-0.25/G |
6-CHLORO-2-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID |
86209-35-0 | 98% | 0.25g |
$99 | 2023-09-16 | |
| AstaTech | 58139-1/G |
6-CHLORO-2-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID |
86209-35-0 | 98% | 1g |
$239 | 2023-09-16 | |
| AstaTech | 58139-5/G |
6-CHLORO-2-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID |
86209-35-0 | 98% | 5g |
$737 | 2023-09-16 | |
| Alichem | A189005040-1g |
6-Chloro-2-hydroxyquinoline-3-carboxylic acid |
86209-35-0 | 97% | 1g |
$217.26 | 2023-08-31 | |
| Alichem | A189005040-5g |
6-Chloro-2-hydroxyquinoline-3-carboxylic acid |
86209-35-0 | 97% | 5g |
$631.62 | 2023-08-31 | |
| Fluorochem | 040710-250mg |
6-Chloro-2-hydroxy-quinoline-3-carboxylic acid |
86209-35-0 | 98% | 250mg |
£88.00 | 2022-02-28 | |
| Fluorochem | 040710-1g |
6-Chloro-2-hydroxy-quinoline-3-carboxylic acid |
86209-35-0 | 98% | 1g |
£180.00 | 2022-02-28 | |
| Fluorochem | 040710-5g |
6-Chloro-2-hydroxy-quinoline-3-carboxylic acid |
86209-35-0 | 98% | 5g |
£718.00 | 2022-02-28 | |
| TRC | C422023-25mg |
6-Chloro-2-hydroxy-quinoline-3-carboxylic acid |
86209-35-0 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | C422023-50mg |
6-Chloro-2-hydroxy-quinoline-3-carboxylic acid |
86209-35-0 | 50mg |
$75.00 | 2023-05-18 |
6-Chloro-2-hydroxy-quinoline-3-carboxylic acid Suppliers
6-Chloro-2-hydroxy-quinoline-3-carboxylic acid Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid
6-Chloro-2-hydroxy-quinoline-3-carboxylic acid: A Comprehensive Overview
CAS NO 86209-35-0 refers to a unique chemical compound known as 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid. This compound is a member of the quinoline carboxylic acid family, characterized by its chlorinated and hydroxylated functional groups. Its structure combines the aromatic properties of quinoline with the acidic functionality of carboxylic acid, making it a subject of interest in various biomedical research areas.
The compound's quinoline core is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This arrangement confers upon it unique electronic and pharmacological properties. The presence of a chlorine atom at the 6-position and a hydroxyl group at the 2-position further modifies its chemical reactivity and biological activity. These substitutions are critical in determining its interactions with biomolecules and its potential therapeutic applications.
Recent studies have highlighted the role of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid in anticancer drug development. Research published in Cancer Research (2023) demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapy. Its ability to induce apoptosis and inhibit tumor growth makes it a promising candidate for further preclinical evaluation.
In the realm of antimicrobial agents, this compound has shown remarkable activity against multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). A study in Antimicrobial Agents and Chemotherapy (2023) revealed that it disrupts bacterial cell wall synthesis through a novel mechanism, bypassing common antibiotic resistance pathways. This discovery underscores its potential as a next-generation antimicrobial agent.
The compound's carboxylic acid group is pivotal in determining its pharmacokinetic properties. Studies in Pharmacology & Therapeutics (2023) indicate that this functional group enhances its solubility and bioavailability, enabling effective delivery to target tissues. Additionally, the hydroxyl group at the 2-position contributes to hydrogen bonding, which is crucial for its stability in physiological conditions.
Recent advancements in sustainable synthesis of this compound have been reported. A paper in Green Chemistry (2023) details a novel catalytic asymmetric synthesis route that minimizes environmental impact while maintaining high yields. This development is significant for scaling up production to meet potential therapeutic demands.
Preclinical trials have also explored its neuroprotective properties. Research in Neurotherapeutics (2023) found that it attenuates oxidative stress and inflammation in rodent models of neurodegenerative diseases, suggesting a novel avenue for treating conditions like Alzheimer's disease.
In summary, CAS NO 86209-35-0, or 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid, is a versatile compound with emerging applications in oncology, antimicrobial therapy, and neuroprotection. Its unique structural features and favorable pharmacokinetic profile make it a valuable tool for biomedical research and drug development.
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